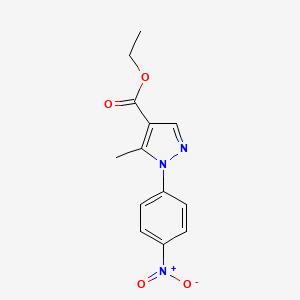
2-(Hexylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hexylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as HAMNO, this compound is a synthetic analog of the natural product prodigiosin, which is produced by various bacteria and has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
科学的研究の応用
Analytical Chemistry Applications
In analytical chemistry, derivatives similar to 2-(Hexylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid have been utilized for developing sensitive assays. For instance, derivatives have been used in the development of enzyme-linked immunosorbent assays (ELISAs) for detecting organophosphorous insecticides in fruit samples, showcasing their utility in monitoring agricultural products for pesticide residues (Zhang et al., 2008).
Biochemical Research
In biochemical research, similar compounds have been synthesized for applications in the diagnosis and study of diseases. A fluorescent probe based on a similar chemical structure has been synthesized for β-amyloids, demonstrating high binding affinities and offering a powerful tool for Alzheimer’s disease molecular diagnosis (Fa et al., 2015). Additionally, derivatives of 2-(Hexylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid have been investigated for their potential in facilitating apoptosis in cell lines, indicating their relevance in understanding cell death mechanisms (Quash et al., 1995).
Materials Science
In the field of materials science, research has explored the use of compounds with similar structures for synthesizing novel materials. For example, a study on the efficient synthesis of 4H-isoxazol-5-ones in aqueous medium using similar compounds demonstrates the versatility of these chemicals in creating new materials with potential applications in various industries (Kiyani & Ghorbani, 2015).
特性
IUPAC Name |
2-(hexylamino)-4-(2-hydroxy-5-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-3-4-5-6-9-18-14(17(22)23)11-16(21)19-13-10-12(2)7-8-15(13)20/h7-8,10,14,18,20H,3-6,9,11H2,1-2H3,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGSHCPICFASGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(CC(=O)NC1=C(C=CC(=C1)C)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hexylamino)-4-((2-hydroxy-5-methylphenyl)amino)-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2477801.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2477802.png)
![2,6-difluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2477805.png)

![6,7-Dimethylspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2477808.png)




amine](/img/structure/B2477815.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2477819.png)
![2,6-Bis(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2477820.png)
